molecular formula C18H13N5O3S B2648058 Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate CAS No. 2034570-67-5

Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate

Cat. No.: B2648058
CAS No.: 2034570-67-5
M. Wt: 379.39
InChI Key: PVHZYIPSWZFFSX-UHFFFAOYSA-N
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Description

Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a meta-aminobenzoate ester group. The pyrimidine-oxadiazole framework is critical for intermolecular interactions (e.g., hydrogen bonding, π-π stacking), while the thiophene and benzoate groups may enhance solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c1-25-18(24)11-4-2-5-12(8-11)21-15-13(9-19-10-20-15)17-22-16(23-26-17)14-6-3-7-27-14/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZYIPSWZFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the pyrimidine ring: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling reactions: The final step involves the coupling of the synthesized heterocyclic intermediates with methyl 3-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is C16H13N5O2SC_{16}H_{13}N_{5}O_{2}S, with a molecular weight of approximately 371.4 g/mol. The compound features a complex structure that includes a benzoate moiety, a pyrimidine ring, and a thiophene-substituted oxadiazole, which contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant anti-proliferative effects. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Inhibition of EGFR signaling
A549 (Lung Cancer)6.5Induction of apoptosis
SK-BR-3 (Breast Cancer)4.2Cell cycle arrest in G1 phase

The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, critical for cancer cell proliferation and survival .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This may involve the reaction of thiophene derivatives with hydrazine or other nitrogen sources.
  • Pyrimidine Synthesis : The incorporation of the pyrimidine moiety can be achieved through cyclization reactions involving suitable precursors.
  • Amidation : The final step involves the formation of the amide bond with benzoic acid derivatives under appropriate conditions.

These synthetic routes are optimized to maximize yield and purity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers and symptoms, indicating its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Oxadiazole Cores

The compound shares structural homology with other pyrimidine-oxadiazole derivatives. For example:

  • N-[2-({5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)phenyl]acetamide (BG16149): This analog replaces the methyl benzoate with an acetamide group. While both compounds retain the oxadiazole-thiophene-pyrimidine backbone, BG16149 exhibits a lower molecular weight (378.41 g/mol vs. the target compound’s estimated ~420 g/mol) and altered pharmacokinetic properties due to the polar acetamide group .
  • CBWS-SE-146.2: A pyrrolidine-oxadiazole derivative complexed with endothiapepsin features a similar oxadiazole-aminophenyl motif. Unlike the target compound, CBWS-SE-146.2 includes a thiazole-pyrrolidine system, which enhances binding to proteases but reduces metabolic stability compared to benzoate esters .
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C19H15N5O3S ~420 (estimated) N/A Pyrimidine, oxadiazole, thiophene, benzoate
BG16149 C18H14N6O2S 378.41 N/A Pyrimidine, oxadiazole, thiophene, acetamide
I-6230 C21H20N4O2 360.41 N/A Pyrimidine, pyridazine, ethyl benzoate
Compound 3 (from ) C16H15N6OS 436.41 242–243 Pyrimidine, thiazole, hydroxybenzene

Biological Activity

Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S. The compound features a thiophene ring and an oxadiazole moiety, which are known for their bioactive properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various pathological processes.

  • Enzyme Inhibition : this compound exhibits inhibitory effects on carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various cancers. This inhibition can lead to decreased tumor growth by altering the tumor microenvironment .
  • Antimicrobial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis by inhibiting the EthR transcriptional regulator, which is crucial for the bacteria's survival .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target IC50/Kd Value Reference
Inhibition of CAIXCarbonic Anhydrase Isozyme0.12 nM
AntimicrobialMycobacterium tuberculosis EthR900 nM
Cytotoxicity in cancer cellsVarious cancer cell linesVaries by line

Case Studies

Several studies have investigated the biological effects of compounds structurally similar to this compound:

  • Anticancer Studies : A study indicated that derivatives with similar structures showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. These compounds were effective in inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Research demonstrated that related thiophene derivatives exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReactants/ConditionsYieldReference
Oxadiazole formationThiophene-2-carbothioamide, NH₂OH·HCl, EtOH75%
Pyrimidine coupling4-Chloropyrimidine, methyl 3-aminobenzoate65%
Microwave cyclizationAmidoxime, POCl₃, 150 W, 30 min85%

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrimidine C4-NH coupling) and aromatic substitution patterns .
  • X-ray crystallography : SHELX software refines crystal structures to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in oxadiazole-pyrimidine motifs) .
  • HRMS : Validates molecular weight (±2 ppm accuracy) for intermediates and final products .

Example Data:

  • 1H NMR (DMSO-d6) : δ 8.72 (s, pyrimidine-H), 7.89–7.21 (m, thiophene/benzene-H) .
  • Crystal Data : Space group P1̄, a = 8.21 Å, R₁ = 0.039 .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

Substituent variation : Modify oxadiazole (e.g., thiophene→phenyl), pyrimidine (e.g., amino→methoxy), or benzoate (e.g., methyl→ethyl) groups.

In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., 5-lipoxygenase) or cell-based models (e.g., LTB₄ production in human whole blood) .

Computational docking : Use crystallographic data (SHELX-refined structures) to model binding interactions with target proteins (e.g., FLAP) .

Q. Table 2: SAR Example for Oxadiazole Derivatives

Substituent (R)FLAP IC₅₀ (nM)Whole Blood IC₅₀ (nM)
Thiophen-2-yl8.294
Phenyl23.5210
4-Fluorophenyl12.1135

Source: Adapted from Takahashi et al. (2015) .

Advanced: How to resolve contradictions in bioactivity data across assay systems?

Answer:

  • Assay variability : Compare enzyme-free systems (e.g., recombinant proteins) vs. complex matrices (e.g., whole blood). Plasma protein binding in blood may reduce apparent potency .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics or fluorescence polarization for competitive inhibition .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that contribute to discrepancies .

Case Study : A 10-fold difference in IC₅₀ between recombinant FLAP (8.2 nM) and whole blood (94 nM) was attributed to albumin binding .

Advanced: What computational methods predict environmental persistence and ecotoxicity?

Answer:

  • QSAR models : Estimate logP (2.8), water solubility (1.2 mg/L), and biodegradation half-life (>60 days) using EPI Suite .
  • Molecular dynamics : Simulate hydrolysis pathways (e.g., ester cleavage in aqueous environments) .
  • Ecotoxicity screening : In silico predictions for Daphnia magna (LC₅₀ = 3.2 μM) via TEST software .

Guidelines : Follow INCHEMBIOL protocols for abiotic/biotic transformation studies under real-world conditions .

Basic: How to optimize reaction yields in multi-step syntheses?

Answer:

  • Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings (yield increase from 50% to 78%) .
  • Solvent selection : Replace DMF with NMP for SNAr reactions to reduce side products .
  • Workup protocols : Column chromatography vs. recrystallization (purity >98% vs. 95%) .

Advanced: What strategies mitigate regioselectivity challenges in heterocyclic coupling?

Answer:

  • Directing groups : Install nitro or amino groups on pyrimidine to guide cross-coupling .
  • Microwave irradiation : Enhances regioselectivity in oxadiazole formation (e.g., 5-substituted vs. 3-substituted isomers) .
  • DFT calculations : Predict favorable transition states for SNAr reactions at pyrimidine C4 .

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